4-Bromo-2-methoxy-N-(pivaloyloxy)benzamide
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Overview
Description
4-Bromo-2-methoxy-N-(pivaloyloxy)benzamide is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a pivaloyloxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methoxy-N-(pivaloyloxy)benzamide typically involves multiple steps. One common method starts with the bromination of 2-methoxybenzoic acid to introduce the bromine atom. This is followed by the formation of the benzamide core through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methoxy-N-(pivaloyloxy)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the benzamide core can undergo reduction to form corresponding amines.
Hydrolysis: The pivaloyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted benzamides.
Oxidation: 4-Bromo-2-methoxybenzaldehyde.
Reduction: 4-Bromo-2-methoxybenzylamine.
Hydrolysis: 4-Bromo-2-methoxybenzoic acid.
Scientific Research Applications
4-Bromo-2-methoxy-N-(pivaloyloxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methoxy-N-(pivaloyloxy)benzamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and methoxy group can participate in hydrogen bonding and hydrophobic interactions, while the pivaloyloxy group can enhance the compound’s stability and bioavailability. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methoxybenzamide: Lacks the pivaloyloxy group, resulting in different chemical properties and reactivity.
2-Methoxy-N-(pivaloyloxy)benzamide: Lacks the bromine atom, affecting its substitution reactions.
4-Bromo-N-(pivaloyloxy)benzamide: Lacks the methoxy group, influencing its oxidation and reduction reactions.
Uniqueness
4-Bromo-2-methoxy-N-(pivaloyloxy)benzamide is unique due to the presence of all three functional groups (bromine, methoxy, and pivaloyloxy) on the benzamide core. This combination of groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[(4-bromo-2-methoxybenzoyl)amino] 2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO4/c1-13(2,3)12(17)19-15-11(16)9-6-5-8(14)7-10(9)18-4/h5-7H,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCNWEHBGKLOLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)ONC(=O)C1=C(C=C(C=C1)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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